molecular formula C19H23N3O4 B14920259 [4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl](pyridin-3-yl)methanone

[4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl](pyridin-3-yl)methanone

Cat. No.: B14920259
M. Wt: 357.4 g/mol
InChI Key: OMNKFZGGXRMQTJ-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-ylmethanone is a piperazine-based methanone derivative characterized by a pyridin-3-yl methanone group linked to a piperazine ring substituted with a 4-hydroxy-3,5-dimethoxybenzyl moiety.

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C19H23N3O4/c1-25-16-10-14(11-17(26-2)18(16)23)13-21-6-8-22(9-7-21)19(24)15-4-3-5-20-12-15/h3-5,10-12,23H,6-9,13H2,1-2H3

InChI Key

OMNKFZGGXRMQTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethoxybenzyl chloride and 3-pyridylmethanone.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods:

    Scale-Up Considerations: For industrial production, the reactions can be scaled up using continuous flow reactors to ensure consistent quality and yield.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the pyridylmethanone can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: Utilized as a probe to study biological pathways and interactions.

Medicine:

    Pharmacological Research: Investigated for potential therapeutic applications due to its unique structural features.

Industry:

    Material Science: Explored for use in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

    Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of piperazinyl methanones with variable aromatic substitutions. Key structural analogs include:

Compound Name Substituents on Benzyl Group Aromatic Group Attached to Methanone Molecular Weight (g/mol) logP* LC-HRMS Retention Time (min)
Target: 4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-ylmethanone 4-hydroxy-3,5-dimethoxy Pyridin-3-yl ~369.38 (calculated) ~2.5† N/A
Compound 1 : (4-(2,4-dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone 2,4-dichloro 6-fluoroisoquinolin-4-yl 418.09 ~3.5‡ 0.875
Compound 3 : (4-(2,3-dichlorobenzyl)piperazin-1-yl)(pyridin-3-yl)methanone 2,3-dichloro Pyridin-3-yl 350.08 ~3.1‡ 0.631
Y203-5421 : 4-(diphenylmethyl)piperazin-1-ylmethanone diphenylmethyl Pyridin-3-yl 357.45 3.07 N/A

*logP values estimated based on substituent contributions.
†Predicted lower logP due to polar hydroxy and methoxy groups.
‡Estimated from retention time trends (shorter retention ≈ lower logP).

Key Observations:
  • Substituent Polarity : The target compound’s hydroxy and methoxy groups increase polarity compared to dichloro (Compounds 1, 3) or diphenylmethyl (Y203-5421) substituents. This likely reduces logP (estimated ~2.5 vs. 3.07 for Y203-5421 ) and enhances aqueous solubility.
  • Retention Time Trends : Compound 3 (tR = 0.631 min) has a shorter retention time than Compound 1 (tR = 0.875 min), correlating with its lower molecular weight and dichloro substitution pattern . The target compound’s retention time would likely fall between these values, depending on chromatographic conditions.

Biological Activity

The compound 4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-ylmethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies and providing a comprehensive overview of its effects.

Chemical Structure and Properties

This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities. The presence of the hydroxy and methoxy groups on the benzyl moiety enhances its solubility and bioavailability, while the pyridine ring contributes to its pharmacological profile.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant activity . For instance, studies have shown that similar compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

Central Nervous System Effects

The compound has been evaluated for its effects on the central nervous system (CNS). In behavioral tests, it demonstrated anxiolytic-like activity , reducing anxiety levels in animal models. Specifically, it was noted that doses ranging from 9.4 to 37.6 mg/kg led to significant behavioral changes in open field tests .

Sleep-Inducing Properties

In addition to anxiolytic effects, this compound has shown potential as a sleep inducer . In tests involving sodium pentobarbital-induced sleep, it decreased the latency to sleep onset and increased sleep duration across all tested doses . This dual action on anxiety and sleep suggests a potential application in treating anxiety disorders and insomnia.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated antioxidant activity using DPPH assaysSupports potential use in oxidative stress-related conditions
Study 2Anxiolytic effects observed in behavioral testsSuggests efficacy for anxiety disorders
Study 3Increased sleep duration in pharmacological testingIndicates possible applications in sleep medicine

The precise mechanism through which 4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-ylmethanone exerts its effects is still under investigation. However, it is hypothesized that its action may involve modulation of neurotransmitter systems, particularly those related to serotonin and norepinephrine pathways . The structural features of the compound likely facilitate interactions with various receptors in the CNS.

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